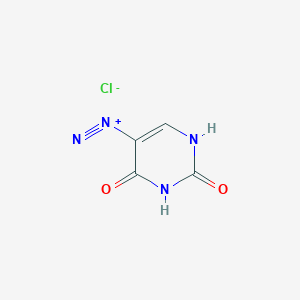
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride is a chemical compound that belongs to the class of diazonium salts. These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments. The structure of this compound includes a diazonium group attached to a pyrimidine ring, which is further substituted with two oxo groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride typically involves the diazotization of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-amine. This process is carried out by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is usually performed at low temperatures to stabilize the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and the concentration of reactants to prevent decomposition of the diazonium salt.
化学反应分析
Types of Reactions
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted pyrimidines.
Coupling Reactions: The diazonium compound can couple with aromatic compounds to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: These reactions typically require the presence of a nucleophile and are often carried out in aqueous or alcoholic solutions.
Coupling Reactions: These reactions are usually performed in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products
Substitution Reactions: Substituted pyrimidines.
Coupling Reactions: Azo compounds.
Reduction Reactions: Amines.
科学研究应用
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly azo dyes.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions with nucleophiles. This reactivity is exploited in the synthesis of azo compounds, where the diazonium group couples with aromatic compounds to form stable azo linkages.
相似化合物的比较
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-diazonium chloride can be compared with other diazonium salts and pyrimidine derivatives:
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a diazonium group, which makes it useful in different types of chemical reactions, particularly in the formation of sulfonamides.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: This compound has additional methyl groups, which can influence its reactivity and applications.
5-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl): This compound has a different substitution pattern on the pyrimidine ring, which can affect its chemical properties and uses.
属性
CAS 编号 |
61603-14-3 |
|---|---|
分子式 |
C4H3ClN4O2 |
分子量 |
174.54 g/mol |
IUPAC 名称 |
2,4-dioxo-1H-pyrimidine-5-diazonium;chloride |
InChI |
InChI=1S/C4H2N4O2.ClH/c5-8-2-1-6-4(10)7-3(2)9;/h1H,(H-,6,7,9,10);1H |
InChI 键 |
YQDMFOYNUXKDHQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NC(=O)N1)[N+]#N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


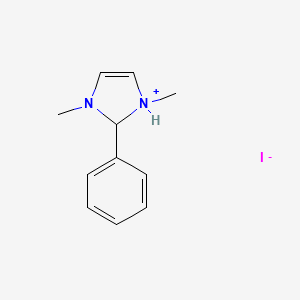
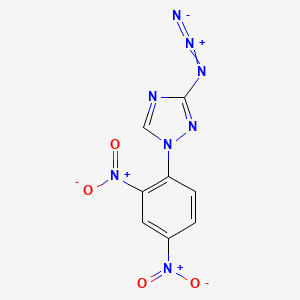
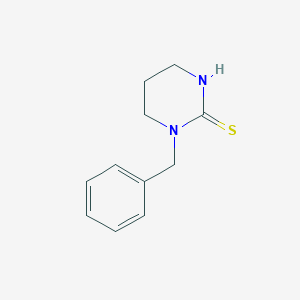

![3-Chloro-6-[4-methyl-2-nitro-6-(prop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14592230.png)
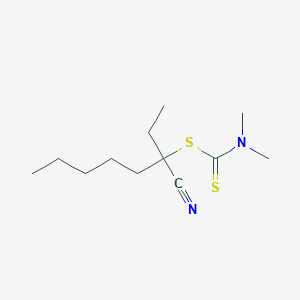
![2-Propenamide, N-[3-(diethylamino)propyl]-2-methyl-](/img/structure/B14592237.png)

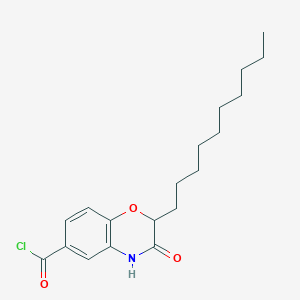
![Methyl 8-[2-(2,4-dinitrophenyl)hydrazinylidene]nonanoate](/img/structure/B14592266.png)

![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![Ethyl {[2-nitro-5-(2,4,6-trichlorophenoxy)phenyl]sulfanyl}acetate](/img/structure/B14592278.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
